5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound belonging to the class of naphthalenes It is characterized by the presence of two methyl groups at positions 5 and 8, and a hydroxyl group at position 1 on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of 5,8-dimethyl-1-naphthol. The process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation of the naphthalene ring to form the tetrahydronaphthalene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient catalysts and hydrogen gas supply systems. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other hydrogenation catalysts.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 5,8-dimethyl-1,2,3,4-tetrahydro-1-naphthone.
Reduction: Formation of fully saturated 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: Differing by the absence of the tetrahydro ring and methyl groups.
2-Naphthol: Similar to 1-naphthol but with the hydroxyl group at a different position.
Tetralin: Lacks the hydroxyl group but shares the tetrahydronaphthalene structure.
Uniqueness
5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both the hydroxyl group and the methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h6-7,11,13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWYQUANGMDUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(C2=C(C=C1)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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